Isobutylphendienamide
CAS No.: 99083-23-5
Cat. No.: VC1798108
Molecular Formula: C16H21NO
Molecular Weight: 243.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99083-23-5 |
|---|---|
| Molecular Formula | C16H21NO |
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide |
| Standard InChI | InChI=1S/C16H21NO/c1-14(2)13-17-16(18)12-8-4-7-11-15-9-5-3-6-10-15/h3-10,12,14H,11,13H2,1-2H3,(H,17,18)/b7-4+,12-8+ |
| Standard InChI Key | APSXSFZATMGGAT-HCFISPQYSA-N |
| Isomeric SMILES | CC(C)CNC(=O)/C=C/C=C/CC1=CC=CC=C1 |
| SMILES | CC(C)CNC(=O)C=CC=CCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CNC(=O)C=CC=CCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Isobutylphendienamide, scientifically identified as (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide, is characterized by its unique structural features that include a conjugated diene system connected to an amide functional group with an isobutyl substituent.
Basic Identification Parameters
The compound has been well-characterized with the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 99083-23-5 |
| Molecular Formula | C16H21NO |
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | (2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide |
| SMILES | CC(C)CNC(=O)/C=C/C=C/CC1=CC=CC=C1 |
| InChI | InChI=1S/C16H21NO/c1-14(2)13-17-16(18)12-8-4-7-11-15-9-5-3-6-10-15/h3-10,12,14H,11,13H2,1-2H3,(H,17,18)/b7-4+,12-8+ |
Table 1: Chemical identification parameters of Isobutylphendienamide
Structural Features
The molecule contains several key structural elements that contribute to its chemical and biological properties:
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A conjugated diene system (2E,4E configuration)
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An amide functional group
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An isobutyl (2-methylpropyl) substituent attached to the nitrogen
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A phenyl group connected via a methylene linker to the conjugated system
The combination of these structural elements, particularly the extended conjugation and the amide group, influences its reactivity patterns and potential biological interactions.
Physical Properties
Isobutylphendienamide exhibits physical properties that are characteristic of fatty amides with aromatic and unsaturated components.
Synthetic Approaches
The synthesis of enamides like Isobutylphendienamide typically involves specific reaction pathways that enable the formation of the conjugated system with the amide functionality.
Biological Activity and Metabolic Interactions
Isobutylphendienamide belongs to a class of compounds that have demonstrated various biological activities. The compound appears in metabolic pathway maps, suggesting it has relevance in biochemical transformations .
Metabolic Significance
Exposure to compounds with structural similarities to Isobutylphendienamide can alter metabolomic profiles in organisms, indicating significant interactions with biological systems. These metabolic changes can be assessed through advanced analytical techniques including:
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Direct infusion nano-electrospray ionization (DI-nESI) mass spectrometry
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Linear trap quadruple - Fourier transform ion cyclotron resonance mass spectrometer (LTQ-FTICR MS)
Such techniques enable detailed metabolomic analysis of compounds and their effects on biological systems .
Comparative Analysis with Related Compounds
Understanding Isobutylphendienamide in context requires comparing it with structurally related compounds.
Structural Relatives
Several compounds share structural similarities with Isobutylphendienamide:
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N-Isobutyl-(2E,4E)-tetradecadienamide: Contains a similar N-isobutyl amide group with a conjugated diene system but features a longer aliphatic chain instead of a phenyl group .
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Isobutyl Cinnamate: Contains the phenyl group and a similar conjugated system but is an ester rather than an amide .
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N-Isobutylpropionamide: Shares the N-isobutyl amide functionality but lacks the conjugated diene system and phenyl group .
These structural relationships help in understanding the potential chemical reactivity and biological activity of Isobutylphendienamide .
Comparison Table of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Differences from Isobutylphendienamide |
|---|---|---|---|---|
| Isobutylphendienamide | C16H21NO | 243.34 g/mol | Amide, conjugated diene, phenyl | Reference compound |
| N-Isobutyl-(2E,4E)-tetradecadienamide | C18H33NO | 279.5 g/mol | Amide, conjugated diene, long aliphatic chain | Contains longer aliphatic chain instead of phenyl group |
| Isobutyl Cinnamate | C13H16O2 | 204.27 g/mol | Ester, conjugated alkene, phenyl | Contains ester instead of amide group |
| N-Isobutylpropionamide | C7H15NO | 129.20 g/mol | Amide, isobutyl group | Lacks conjugated system and phenyl group |
Table 2: Comparison of Isobutylphendienamide with structurally related compounds
Analytical Detection Methods
Modern analytical techniques are essential for detecting and characterizing compounds like Isobutylphendienamide in various matrices.
Mass Spectrometry Techniques
Mass spectrometry serves as a crucial tool for identifying and quantifying Isobutylphendienamide and similar compounds:
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FTICR-MS (Fourier Transform Ion Cyclotron Resonance Mass Spectrometry): Provides high-resolution mass measurements enabling precise molecular formula determination .
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LTQ-MS/MS (Linear Trap Quadruple-Tandem Mass Spectrometry): Generates fragmentation patterns that aid in structural elucidation .
Data Analysis for Compound Identification
The identification process typically involves:
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Matching experimentally measured m/z values with theoretical data
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Comparing isotopic peak profiles
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MS/MS spectrum matching for structural confirmation
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Statistical analysis to determine significant changes in abundance
These approaches are commonly used in metabolomic and non-target analysis for identifying bioactive compounds like Isobutylphendienamide .
Environmental Significance
Compounds like Isobutylphendienamide may have environmental relevance, particularly in the context of effect-directed analysis (EDA) for identifying potentially toxic substances.
Environmental Monitoring Considerations
The presence of Isobutylphendienamide in metabolic maps of environmentally relevant molecules suggests potential significance in environmental contexts . Modern environmental analytical methods incorporate:
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In vitro metabolic activation systems to understand transformation products
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Comprehensive biological effect evaluation
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Non-target chemical analysis for identifying unknown compounds
These approaches are valuable for assessing the environmental impact of compounds like Isobutylphendienamide .
Research Applications
Isobutylphendienamide has potential applications in various research fields based on its structural features and chemical class.
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